(2R)-2-Nitrobicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
CAS No. |
6343-65-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-2-nitrobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5?,6?,7-/m1/s1 |
InChI Key |
CXLHGMQQYZDPLY-KPGICGJXSA-N |
Isomeric SMILES |
C1CC2CC1C[C@H]2[N+](=O)[O-] |
Canonical SMILES |
C1CC2CC1CC2[N+](=O)[O-] |
Origin of Product |
United States |
Stereochemical Foundations and Specificity of 2r 2 Nitrobicyclo 2.2.1 Heptane
Principles of Absolute Configuration Determination for Bicyclo[2.2.1]heptane Derivatives
Determining the absolute configuration of chiral molecules like (2R)-2-Nitrobicyclo[2.2.1]heptane is fundamental to understanding their chemical and biological properties. Several powerful analytical techniques are employed for this purpose, each providing a unique and often complementary perspective on the three-dimensional arrangement of atoms.
Application of Mosher's Amide Method for Stereochemical Assignment
Mosher's method is a well-established NMR spectroscopic technique used to determine the absolute configuration of chiral alcohols and amines. udel.edu It involves the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its corresponding acid chloride. udel.edunih.gov The resulting diastereomeric esters or amides exhibit distinct ¹H NMR chemical shifts for the protons near the newly formed stereocenter. udel.edunih.gov
For bicyclo[2.2.1]heptane derivatives, including those with amino groups that can be precursors or derivatives of the nitro compound, Mosher's amide analysis has proven effective. acs.orgacs.org The formation of diastereomeric amides with both (R)- and (S)-MTPA allows for a comparative analysis of the proton chemical shifts. acs.orgacs.org A widely accepted conformational model of the MTPA amide places the trifluoromethyl group, the methoxy (B1213986) group, and the carbonyl group in a specific orientation relative to the chiral amine. nih.gov The phenyl ring of the MTPA moiety creates a shielding effect, causing protons on one side of the molecule to experience an upfield shift in the ¹H NMR spectrum compared to the other diastereomer. nih.gov By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amine can be confidently assigned. acs.orgacs.org This method has been successfully applied to determine the absolute configuration of enantiopure bicyclo[2.2.1]heptan-2-endo-amines. acs.org
Vibrational Circular Dichroism (VCD) Spectroscopy as a Tool for Absolute Configuration Determination
Vibrational circular dichroism (VCD) spectroscopy has emerged as a powerful and reliable technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govacs.org The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, providing a unique fingerprint of its absolute configuration. researchgate.netacs.org
The application of VCD to bicyclo[2.2.1]heptane derivatives is particularly advantageous due to their rigid framework, which limits conformational ambiguity. researchgate.net The experimental VCD spectrum is compared with the theoretically predicted spectrum obtained from quantum mechanical calculations, typically using density functional theory (DFT). nih.govacs.org A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. acs.org VCD spectroscopy has been successfully used, in conjunction with ab initio calculations, as a rapid and reliable method for the absolute configuration determination of bicyclo[2.2.1]heptanamines, which are structurally related to the nitro derivatives. acs.org This technique can often be applied directly to the target compounds, such as their HCl salts, simplifying the analytical process. acs.org
X-ray Crystallography for Definitive Stereostructural Elucidation
X-ray crystallography provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms, including their absolute configuration. core.ac.uk
For bicyclo[2.2.1]heptane derivatives, X-ray crystallography has been instrumental in confirming the structures of various substituted analogues. researchgate.netcore.ac.ukrsc.org In the context of determining the absolute configuration of compounds related to this compound, a suitable crystalline derivative is often synthesized. For instance, the absolute configuration of a bicyclo[2.2.1]heptanamine was unequivocally determined by X-ray analysis of a dichloroisoindoline-1,3-dione derivative. acs.org Similarly, the structures of various nitro-substituted bicyclo[2.2.1]heptane derivatives have been elucidated by X-ray crystallography, providing crucial information on bond lengths, bond angles, and the orientation of the nitro group. rsc.orgrsc.org
| Technique | Principle | Application to Bicyclo[2.2.1]heptane Derivatives | Key Findings |
| Mosher's Amide Method | NMR analysis of diastereomeric amides formed with a chiral derivatizing agent. udel.edunih.gov | Determination of the absolute configuration of amino-substituted bicyclo[2.2.1]heptanes. acs.orgacs.org | Differential ¹H NMR chemical shifts (Δδ) of protons near the stereocenter allow for unambiguous assignment of absolute configuration. acs.orgacs.org |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. nih.govacs.org | Rapid and reliable determination of the absolute configuration of chiral bicyclo[2.2.1]heptane derivatives in solution. acs.orgnih.gov | Comparison of experimental and DFT-calculated spectra provides a definitive assignment of absolute configuration. acs.org |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic structure. core.ac.uk | Provides definitive stereostructural elucidation of crystalline bicyclo[2.2.1]heptane derivatives. researchgate.netrsc.orgrsc.org | Unambiguously determines absolute and relative stereochemistry, bond lengths, and bond angles. rsc.orgrsc.org |
Diastereoselectivity and Enantioselectivity in Synthesis and Transformations of Bicyclo[2.2.1]heptane Systems with Nitro Substituents
The synthesis of this compound and related compounds often involves stereoselective reactions where the formation of one stereoisomer is favored over others. Diastereoselectivity and enantioselectivity are crucial aspects of these synthetic strategies.
A common route to nitrobicyclo[2.2.1]heptane systems is the Diels-Alder reaction between cyclopentadiene (B3395910) and a nitroalkene. acs.orgresearchgate.net This reaction can lead to a mixture of diastereomeric products. For instance, the reaction of cyclopentadiene with (E)-3,4,5,6,7-pentaacetoxy-1-nitrohept-1-enes with different sugar configurations results in four stereoisomeric 5-nitro-6-(polyacetoxypentyl)bicyclo[2.2.1]hept-2-enes. researchgate.net The facial selectivity of this reaction is influenced by the configuration of the sugar chain. researchgate.net Similarly, the Diels-Alder reaction between 2-nitropropene (B1617139) and cyclopentadiene yields a mixture of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene and its endo-methyl-exo-nitro epimer. researchgate.net
Asymmetric synthesis strategies aim to control the enantioselectivity of these reactions. Chiral auxiliaries have been employed in Diels-Alder reactions to induce high enantioselectivity. researchgate.net Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including those with bridged bicyclic systems. beilstein-journals.org For example, asymmetric Michael-Henry reactions and inverse electron-demand Diels-Alder reactions catalyzed by chiral amines or thioureas have been developed to produce highly functionalized and enantiomerically enriched bicyclic compounds. beilstein-journals.org
The stereochemistry of the nitro-substituted bicyclo[2.2.1]heptane system can also direct subsequent transformations. For example, the hydroboration-oxidation of 5-methyl-5-nitrobicyclo[2.2.1]heptene isomers leads to the formation of different nitro-substituted bicyclo[2.2.1]heptanols with varying stereochemistry. researchgate.net
Conformational Analysis of the Bicyclo[2.2.1]heptane Ring System and its Influence on Nitro Group Orientation
The bicyclo[2.2.1]heptane ring system is a rigid structure, but it possesses a degree of flexibility that allows for substituent-dependent conformational changes. core.ac.uk The conformation of the bicyclo[2.2.1]heptane moiety can be analyzed in terms of the twist from the ideal C₂v symmetry. core.ac.uk
The orientation of the nitro group on the bicyclo[2.2.1]heptane skeleton is influenced by steric and electronic interactions with other substituents and the ring itself. rsc.orgresearchgate.net In some cases, the nitro group can participate in intramolecular interactions, such as hydrogen bonding. For example, in 3-exo,6-exo-dichloro-5-endo-hydroxy-3-endo-nitrobicyclo[2.2.1]heptane-2-exo-carbonitrile, an intramolecular hydrogen bond exists between the endo-nitro group and the endo-hydroxy group. rsc.org This interaction influences the conformation of the molecule. rsc.org
Advanced Synthetic Methodologies for 2r 2 Nitrobicyclo 2.2.1 Heptane and Chiral Analogues
Asymmetric Diels-Alder Cycloadditions for Constructing Nitro-Norbornane Scaffolds
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful methods for constructing six-membered rings with high stereocontrol. princeton.edu The reaction between a conjugated diene, such as cyclopentadiene (B3395910), and a dienophile, like a nitroalkene, provides a direct route to the nitrobicyclo[2.2.1]heptene core structure. psu.edursc.org Achieving enantioselectivity in this transformation is paramount for synthesizing chiral targets and can be accomplished through several sophisticated approaches.
One of the primary strategies for inducing asymmetry in the Diels-Alder reaction is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to either the diene or the dienophile to stereochemically bias the cycloaddition. The auxiliary is typically removed later in the synthetic sequence. nih.govwikipedia.org
Oxazolidinones, popularized by Evans, are a prominent class of chiral auxiliaries that have proven effective in various asymmetric transformations, including Diels-Alder reactions. wikipedia.org By converting an achiral dienophile, such as an α,β-unsaturated acid, into a chiral imide using an oxazolidinone, the facial selectivity of the cycloaddition can be controlled. The steric bulk of the substituents on the oxazolidinone ring effectively blocks one face of the dienophile, directing the approach of the diene to the opposite face. wikipedia.orgharvard.edu For instance, N-acyloxazolidinones have been shown to provide high levels of diastereoselectivity in Lewis acid-mediated Diels-Alder reactions. nih.gov Similarly, chiral auxiliaries like 4-phenyloxazolidin-2-ones can be attached to the diene to control the stereochemical outcome. rsc.org Another effective auxiliary, cis-1-arylsulfonamido-2-indanol, can be used to prepare acrylate (B77674) esters that undergo highly diastereoselective Diels-Alder reactions with cyclopentadiene, yielding the desired cycloadducts with excellent endo-selectivity. nih.gov
The rational design of these auxiliaries is key to their success. A favorable π-stacking interaction between the auxiliary and the dienophile can enhance stereoselectivity. harvard.edu The predictable stereochemical outcomes and the ability to recover the auxiliary without loss of optical purity make this a powerful method for asymmetric synthesis. nih.govwikipedia.org
While chiral auxiliaries are effective, a more atom-economical approach is the use of chiral catalysts. In this method, a substoichiometric amount of a chiral Lewis acid activates the dienophile and creates a chiral environment for the cycloaddition. princeton.edu This strategy has been successfully applied to the synthesis of various chiral molecules.
The development of chiral Lewis acid catalysts has enabled enantioselective Diels-Alder reactions that were previously challenging. nih.govnih.gov For example, chiral dirhodium(II) carboxamidates have been identified as a new class of Lewis acid catalysts capable of promoting highly enantioselective hetero-Diels-Alder reactions with high turnover numbers. nih.gov Organocatalysis provides an alternative to metal-based Lewis acids. Chiral amines, such as imidazolidinones, can catalyze the Diels-Alder reaction by forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. This activation lowers the LUMO of the dienophile and allows for significant enantiocontrol. princeton.edunih.govyoutube.com This approach has proven general for a wide range of dienes and simple ketone dienophiles, a class of substrates that had been difficult to employ in asymmetric catalytic Diels-Alder reactions previously. princeton.edunih.gov
The reaction of cyclopentadiene with nitroalkenes in the presence of a chiral Lewis acid would proceed by coordination of the Lewis acid to the nitro group, lowering the energy of the dienophile's LUMO and facilitating the cycloaddition. The chiral ligands on the metal center would then dictate the facial selectivity of the diene's approach, leading to an enantiomerically enriched nitrobicyclo[2.2.1]heptene product.
Applying high pressure is a physical method to influence the rate and selectivity of chemical reactions, including the Diels-Alder cycloaddition. Reactions that proceed with a negative activation volume, such as cycloadditions, are accelerated by high pressure. This can be particularly useful for reactions involving reluctant dienes or dienophiles. mdpi.com
High-pressure conditions (e.g., 4-15 kbar) have been shown to promote Diels-Alder reactions that are sluggish at atmospheric pressure. capes.gov.br For instance, the dienophilic character of 1-nitronaphthalene, which is unreactive with simple dienes under thermal conditions, can be induced under high pressure to yield cycloadducts. mdpi.com High pressure can also enhance stereoselectivity. In the cycloaddition of 1-methoxybuta-1,3-diene with chiral sugar-derived aldehydes, the application of high pressure was studied to examine its effect on asymmetric induction. capes.gov.br The increased pressure can favor the transition state leading to the more compact endo product, thus increasing the endo/exo ratio. This is attributed to the smaller volume of the endo transition state compared to the exo transition state.
The choice of solvent can significantly impact the stereochemical outcome of a Diels-Alder reaction, particularly the ratio of endo to exo products. rsc.org While the "endo rule" often predicts the major product due to favorable secondary orbital interactions, this selectivity can be modulated by the reaction medium. masterorganicchemistry.com
Studies on the reaction of cyclopentadiene with dienophiles like methyl vinyl ketone and methyl acrylate have shown that the endo/exo selectivity is dependent on solvent properties such as polarity and hydrogen bond donating ability. rsc.org For example, polar solvents and, particularly, aqueous solvent mixtures can enhance both the reaction rate and the endo-selectivity. acs.org The increased selectivity in water is often attributed to the hydrophobic effect, which encourages the aggregation of the nonpolar reactants, and enhanced hydrogen bonding to the dienophile's activating group, which can amplify the electronic differences between the endo and exo transition states. rsc.orgacs.org In the context of a nitro-Diels-Alder reaction, solvents capable of hydrogen bonding to the nitro group would be expected to influence the endo/exo ratio. Computational studies have also highlighted the crucial role of solvation effects in determining the stereoselectivity of Diels-Alder reactions. nih.gov
Stereoselective Modifications and Functionalizations of Bicyclo[2.2.1]heptene Precursors
Once the chiral nitrobicyclo[2.2.1]heptene scaffold is constructed via an asymmetric Diels-Alder reaction, the double bond and the nitro group serve as handles for further stereoselective transformations. These modifications allow for the introduction of new functional groups and the creation of a diverse library of chiral norbornane (B1196662) analogues.
Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov, syn-addition of water across a double bond. libretexts.orgmasterorganicchemistry.com This reaction is highly stereospecific and regioselective, making it a valuable tool for the controlled functionalization of alkenes, including the nitro-norbornene cycloadducts. psu.eduodinity.com The boron atom adds to the less sterically hindered carbon of the double bond, and the subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comodinity.com
The application of this methodology to nitrobicyclo[2.2.1]heptenes has been documented. The Diels-Alder reaction between 2-nitropropene (B1617139) and cyclopentadiene yields a mixture of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene and its endo-methyl-exo-nitro epimer. psu.edursc.org Subsequent hydroboration-oxidation of these separated adducts introduces a hydroxyl group on the opposite side of the bicyclic system. The reaction yields separable mixtures of the corresponding 5- and 6-nitrobicyclo[2.2.1]heptan-2-exo-ols, with the 6-nitro isomers predominating. psu.eduresearchgate.net The steric hindrance of the nitro- and methyl-bearing bridgehead carbon directs the borane (B79455) to approach from the exo face, resulting in an exo-alcohol. researchgate.net This controlled functionalization provides access to a range of isomeric nitro-norbornanols, which can be further oxidized to the corresponding ketones. psu.eduresearchgate.net
Table 1: Products of Hydroboration-Oxidation of 5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene Isomers. psu.eduresearchgate.net
| Starting Material | Product 1 (Major) | Product 2 (Minor) |
| 5-exo-Methyl-5-endo-nitrobicyclo[2.2.1]hept-2-ene | 6-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-exo-ol | 5-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-exo-ol |
| 5-endo-Methyl-5-exo-nitrobicyclo[2.2.1]hept-2-ene | 6-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-exo-ol | 5-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-exo-ol |
Stereoselective Oxidation of Nitrobicyclo[2.2.1]heptanols to Nitrobicyclo[2.2.1]heptanones
The controlled oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the context of nitrobicyclo[2.2.1]heptane chemistry, the stereoselective oxidation of nitrobicyclo[2.2.1]heptanols is a key step in accessing the corresponding nitrobicyclo[2.2.1]heptanones. These ketones are versatile intermediates that can be further elaborated to a range of chiral derivatives.
Research has demonstrated the effective oxidation of a series of isomeric nitrobicyclo[2.2.1]heptan-2-ols to their corresponding ketones. rsc.org Specifically, the oxidation of four distinct nitrobicyclo[2.2.1]heptan-2-ol isomers has been accomplished using ruthenium tetraoxide (RuO₄). rsc.org This powerful oxidizing agent efficiently converts the secondary alcohol functionality to a ketone without affecting the nitro group or the bicyclic framework. rsc.org The starting alcohols for these oxidations can be prepared from the Diels-Alder reaction of 2-nitropropene and cyclopentadiene, followed by hydroboration-oxidation of the resulting nitrobicyclo[2.2.1]heptene adducts. rsc.org
The following table summarizes the oxidation of various nitrobicyclo[2.2.1]heptan-2-ol isomers to the corresponding nitrobicyclo[2.2.1]heptanones.
| Starting Material (Alcohol) | Oxidizing Agent | Product (Ketone) |
| 6-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-exo-ol | RuO₄ | 6-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-one |
| 5-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-exo-ol | RuO₄ | 5-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-one |
| 6-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-exo-ol | RuO₄ | 6-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-one |
| 5-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-exo-ol | RuO₄ | 5-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-one |
Table 1: Oxidation of Nitrobicyclo[2.2.1]heptan-2-ols. rsc.org
Diastereoselective Reduction of Nitrobicyclo[2.2.1]heptanones
The diastereoselective reduction of prochiral ketones is a critical step in establishing the desired stereochemistry in chiral molecules. In the synthesis of specific isomers of nitrobicyclo[2.2.1]heptanols, the reduction of nitrobicyclo[2.2.1]heptanones must proceed with high diastereoselectivity. The choice of reducing agent plays a crucial role in determining the stereochemical outcome of this transformation, primarily due to steric interactions between the reagent and the bicyclic ketone.
Studies have shown that the reduction of nitrobicyclo[2.2.1]heptanones can be achieved with high diastereoselectivity using sterically demanding reducing agents. rsc.org For instance, the reduction of the four isomeric nitrobicyclo[2.2.1]heptan-2-ones, obtained from the oxidation described in the previous section, yields the corresponding endo-alcohols. rsc.org The use of K-Selectride, a bulky tri-sec-butylborohydride reducing agent, is particularly effective in achieving high stereoselectivity. rsc.orgchem-station.comwikipedia.orgwikipedia.org The large steric profile of K-Selectride favors attack from the less hindered exo face of the bicyclic ketone, leading to the formation of the endo-alcohol as the major product. chem-station.com In contrast, reduction with sodium borohydride (B1222165) (NaBH₄), a less sterically hindered reducing agent, can also be employed. rsc.orgnih.govchemistry-chemists.compsu.edu
The table below illustrates the diastereoselective reduction of nitrobicyclo[2.2.1]heptanones to their corresponding endo-alcohols.
| Starting Material (Ketone) | Reducing Agent | Major Product (endo-Alcohol) |
| 6-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-one | K-Selectride or NaBH₄ | 6-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-endo-ol |
| 5-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-one | K-Selectride or NaBH₄ | 5-endo-Nitro-5-exo-methylbicyclo[2.2.1]heptan-2-endo-ol |
| 6-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-one | K-Selectride or NaBH₄ | 6-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-endo-ol |
| 5-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-one | K-Selectride or NaBH₄ | 5-exo-Nitro-5-endo-methylbicyclo[2.2.1]heptan-2-endo-ol |
Table 2: Diastereoselective Reduction of Nitrobicyclo[2.2.1]heptanones. rsc.org
Multigram Scale Synthesis and Enantiopurification Techniques for Chiral Nitrobicyclo[2.2.1]heptane Derivatives
The transition from laboratory-scale synthesis to multigram production presents significant challenges, including the need for scalable and efficient purification methods. acs.orgacs.orgchemrxiv.orgchemrxiv.org For chiral compounds such as (2R)-2-Nitrobicyclo[2.2.1]heptane and its analogues, the development of robust enantiopurification techniques is paramount.
A notable example of a multigram synthesis involves the preparation of the enantiomers of a 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine derivative. acs.orgacs.org The synthesis commences with a Diels-Alder reaction that produces a mixture of racemic nitrobicyclo[2.2.1]heptene isomers. acs.org The subsequent steps focus on the separation and purification of the desired enantiomer on a multigram scale. acs.orgacs.org
Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations and reduced solvent consumption. chromatographyonline.comnih.govymc.euuva.es This makes SFC particularly well-suited for preparative-scale purification of chiral compounds. nih.gov
In the multigram synthesis of the aforementioned bicyclo[2.2.1]heptan-2-endo-amine derivative, direct resolution of the racemic amine by chiral SFC was initially unsuccessful. acs.org To overcome this, a strategy involving the introduction of a UV-active protecting group, such as a 4-nitrobenzyl (pNZ) carbamate, was employed. acs.orgacs.org This derivatization facilitated detection and improved the separation of the enantiomers by chiral SFC. acs.orgacs.org The separation was successfully performed on a multigram scale, demonstrating the viability of this approach for large-scale enantiopurification. acs.orgacs.org
The choice of the chiral stationary phase (CSP) is critical for achieving successful enantiomeric separation in SFC. ymc.euuva.es Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. nih.govuva.es
| Compound Type | Separation Technique | Key Strategy | Scale | Reference |
| rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine | Chiral SFC | Protection of the amine with a pNZ group to enable UV detection and improve separation. | Multigram | acs.orgacs.org |
| 3-carboxamido-5-aryl isoxazole (B147169) derivatives | Chiral SFC | Use of amylose- and cellulose-based CSPs. | Preparative | nih.gov |
| Bruton's tyrosine kinase inhibitor atropisomers | Chiral SFC | Use of amylose- and cellulose-based CSPs. | Preparative | nih.gov |
Table 3: Examples of Chiral Separations using SFC.
Strategies for Large-Scale Stereoselective Synthesis (e.g., Chromatographic Avoidance)
While chromatographic techniques like SFC are invaluable for purification, strategies that minimize or avoid chromatography are highly desirable for large-scale synthesis to improve efficiency and reduce costs. One approach is to develop highly stereoselective reactions that produce the desired enantiomer in high purity, thereby reducing the burden on downstream purification steps.
In the context of the synthesis of the bicyclo[2.2.1]heptanamine derivative, although chiral SFC was ultimately used for the final enantiomeric separation, the initial Diels-Alder reaction conditions were a key consideration. acs.orggoogle.com The reaction produced a mixture of isomers, necessitating careful purification. acs.org Future work could focus on developing a more endo-selective Diels-Alder reaction, which would simplify the purification process. google.com
An alternative strategy to chromatographic separation is the use of classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. While not explicitly detailed for this compound in the provided context, this remains a viable and often scalable method for obtaining enantiomerically pure compounds.
Mechanistic Investigations into the Formation Pathways of Chiral Nitrobicyclo 2.2.1 Heptanes
Detailed Transition State Analysis of Asymmetric Diels-Alder Reactions
The stereochemical outcome of the Diels-Alder reaction is determined by the transition state (TS) geometry. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the intricate details of these transition states.
In the Diels-Alder reaction between a nitroalkene and cyclopentadiene (B3395910), two primary cycloaddition pathways, endo and exo, are possible, leading to different stereoisomers. Quantum chemical calculations at the wb97xd/6-311+G(d) (PCM) level have shown that for the reaction between cyclopentadiene and isopropyl 3-nitroprop-2-enate, the formation of the endo adduct is favored. nih.gov The activation barriers (ΔG) for the endo and exo pathways were calculated to be 21.1 kcal/mol and 22.1 kcal/mol, respectively, indicating a preference for the endo transition state. nih.gov
The transition states are characterized by the simultaneous formation of two new sigma bonds. Analysis of the electron density distribution within these transition states reveals a transfer of electron density from the cyclopentadiene (diene) to the nitroalkene (dienophile), classifying these as Forward Electron Density Flux (FEDF) processes. nih.gov The interactions between the reacting molecules first lead to the formation of a pre-reaction complex, which then proceeds through the transition state to form the final product. nih.gov All attempts to locate alternative pathways involving zwitterionic intermediates in less polar solvents have been unsuccessful, suggesting a concerted, one-step polar mechanism. nih.gov
Helical-chiral hydrogen bond donor catalysts have been shown to effectively control the enantioselectivity of the nitroalkene Diels-Alder reaction. mdpi.com X-ray structural analysis of the catalyst-substrate complex and computational modeling of the transition states have provided a rationale for the observed stereoselectivity. mdpi.com The proposed model suggests that the catalyst's helical framework creates a chiral pocket that effectively shields one face of the bound nitroalkene, directing the approach of the diene to the opposite face. mdpi.com This steric hindrance in the disfavored transition state is a key factor in achieving high enantioselectivity. mdpi.com
Elucidation of the Role of Substrate and Reagent Chirality in Inducing Stereoselectivity
The chirality of both the substrate (diene or dienophile) and any external reagents, such as catalysts, plays a critical role in determining the stereochemical outcome of the Diels-Alder reaction.
Asymmetric Diels-Alder reactions using chiral nitroalkenes derived from sugars, such as D-mannose and D-galactose, have been investigated. researchgate.net These reactions, conducted with 2-methylfuran (B129897) at room temperature and under high pressure, yield a mixture of stereoisomeric 3-nitro-2-(penta-O-acetylpentitol-1-yl)-7-oxabicyclo[2.2.1]hept-5-enes. researchgate.net The inherent chirality of the sugar-derived nitroalkene influences the facial selectivity of the cycloaddition, leading to the preferential formation of certain diastereomers.
The use of chiral catalysts is a powerful strategy for inducing enantioselectivity in reactions involving achiral substrates. Helical-chiral double hydrogen bond donor catalysts have been successfully employed in the asymmetric Diels-Alder reaction of nitroalkenes. mdpi.comrsc.org These catalysts operate through LUMO-lowering activation of the nitroalkene. mdpi.com The enantioselectivity can be fine-tuned by modifying the catalyst structure, for instance, by altering the size of substituents on the helical framework. mdpi.com
For example, the reaction between 5-substituted pentamethylcyclopentadienes and nitroethylene, catalyzed by a helical-chiral hydrogen bond donor, proceeds with high π-facial selectivity for both the diene and the dienophile, resulting in excellent enantioselectivity and no formation of the exo isomer. mdpi.com The catalyst's structure effectively dictates the approach of the reactants in the transition state, leading to the observed stereochemical outcome. mdpi.com
Studies on Kinetic versus Thermodynamic Control in Cycloaddition Processes
The Diels-Alder reaction is subject to both kinetic and thermodynamic control, and the reaction conditions, particularly temperature, can significantly influence the product distribution. masterorganicchemistry.com
At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest (the one with the lower activation energy) will be the major product. masterorganicchemistry.com In many Diels-Alder reactions, the endo adduct is the kinetic product due to favorable secondary orbital interactions in the transition state. masterorganicchemistry.com
At higher temperatures, the Diels-Alder reaction can become reversible, leading to a state of equilibrium. masterorganicchemistry.com Under these conditions, the reaction is under thermodynamic control, and the most stable product will be the major component of the mixture at equilibrium. masterorganicchemistry.com The exo adduct is often the thermodynamically more stable product due to reduced steric hindrance compared to the endo adduct. masterorganicchemistry.com
The transition from kinetic to thermodynamic control can be observed by monitoring the product ratio over time at different temperatures. For instance, in the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides, the endo and exo isomers can be distinguished, and the shift from a kinetically controlled to a thermodynamically controlled reaction can be observed within a specific temperature range. mdpi.comnih.gov The low thermodynamic stability of some dienes, like furan, can favor the retro-Diels-Alder reaction, allowing for the conversion of the kinetically favored product to the thermodynamically favored one. mdpi.com
Computational studies can also predict the relative stabilities of the products and the activation energies for the forward and reverse reactions, providing a theoretical basis for understanding the conditions required for kinetic or thermodynamic control. sciepub.com These studies indicate that while Diels-Alder reactions are generally exothermic and exergonic, the entropic contribution becomes more significant at higher temperatures, favoring the dissociation of the cycloadduct back to the starting materials. sciepub.com
Reactivity and Chemical Transformations of the Nitro Group and Its Vicinity in 2r 2 Nitrobicyclo 2.2.1 Heptane Derivatives
Reductive Transformations of the Nitro Group to Amines, Hydroxylamines, and Other Nitrogen-Containing Functionalities
The most significant reductive transformation of the nitro group in the bicyclo[2.2.1]heptane framework is its conversion to a primary amine. This reaction provides a direct route to chiral aminobicyclo[2.2.1]heptanes, which are important building blocks for pharmaceuticals and chiral ligands. rsc.orgacs.org
Catalytic hydrogenation is the most common method for this reduction. The reaction typically involves treating the nitro-substituted bicycloheptane (B81988) with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.comacs.org This process is highly efficient and generally proceeds while preserving the stereochemistry of the bicyclic scaffold. For instance, the reduction of rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene is a key step in the synthesis of BRD4780, a selective imidazoline (B1206853) I1 receptor agent. google.comacs.org The hydrogenation of the nitro group and the double bond occurs to yield the corresponding amine. google.com
The reaction conditions for these hydrogenations are typically mild, involving solvents like tetrahydrofuran (B95107) (THF) or ethanol (B145695) at room temperature under a hydrogen atmosphere. acs.org The choice of protecting group on a precursor amine can be critical for synthetic strategies, with groups like 4-nitrobenzyl (pNZ) or benzyloxycarbonyl (Cbz) being used to facilitate purification and subsequent transformations. acs.orgacs.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene | H₂, Pd/C | rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine | Not specified | google.comacs.org |
| (+)-4-Nitrobenzyl-(3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-yl)carbamate | H₂ (1 atm), Pd/C, THF, 25°C, 16h | (+)-3-Isopropylbicyclo[2.2.1]heptan-2-amine hydrochloride | Not specified | acs.org |
| 3-Nitrobicyclo[2.2.1]heptene derivatives | Catalytic Hydrogenation | 3-Aminobicyclo[2.2.1]heptane derivatives | Not specified | unifi.itresearchgate.net |
While the reduction to amines is predominant, other nitrogen-containing functionalities can also be accessed. The controlled reduction can potentially yield hydroxylamines, although this transformation is less commonly reported for this specific bicyclic system compared to the full reduction to the amine.
Nucleophilic Additions and Substitutions Adjacent to the Nitro Group and Bridgehead Positions
The electron-withdrawing nature of the nitro group activates the α-carbon for nucleophilic attack. This reactivity is exploited in various carbon-carbon bond-forming reactions. While direct nucleophilic substitution of the nitro group is rare, its presence facilitates reactions at the adjacent carbon atom.
The deprotonation of the carbon atom bearing the nitro group generates a nitronate anion, a key intermediate that can act as a nucleophile. This is the basis for reactions like the Henry reaction (see section 5.3). Furthermore, organocatalytic formal [4+2] cycloaddition reactions between α'-alkoxycarbonyl cyclopentenones and nitroolefins provide access to highly functionalized bicyclo[2.2.1]heptane-1-carboxylates. rsc.orgrsc.org In these reactions, the nitroolefin is attacked by an enamine intermediate, showcasing a nucleophilic addition to the carbon-carbon double bond conjugated with the nitro group, which ultimately forms the bicyclic core. rsc.org
In related systems, such as camphor-derived 1-bromo-N-nitrobicyclo[2.2.1]heptan-2-imines, reactions with nucleophiles like potassium cyanide have been investigated. These reactions can trigger Wagner-Meerwein-type rearrangements, demonstrating how nucleophilic attack can initiate skeletal transformations in the bicyclic system. researchgate.net
Investigations into Other Reactions Involving the Nitro Group (e.g., Nef Reaction, Henry Reaction Derivatives)
The nitro group in (2R)-2-nitrobicyclo[2.2.1]heptane can undergo several other classical transformations, enabling its conversion into different functional groups.
The Nef reaction is a valuable method for converting a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by acid hydrolysis to yield a ketone or aldehyde. wikipedia.org For this compound, the Nef reaction would provide a direct route to (2R)-bicyclo[2.2.1]heptan-2-one. This transformation is significant as bicyclic ketones are versatile intermediates. rsc.org The reaction typically proceeds by protonating the nitronate to form a nitronic acid, which is then hydrolyzed. wikipedia.org
| Reaction Type | Transformation | Key Intermediates | Significance | Reference |
| Nef Reaction | R₂CH-NO₂ → R₂C=O | Nitronate salt, Nitronic acid | Synthesis of bicyclic ketones | wikipedia.orgorganic-chemistry.orgchemistry-chemists.com |
| Henry Reaction | R₂CH-NO₂ + R'CHO → R₂C(NO₂)CH(OH)R' | Nitronate anion | C-C bond formation, synthesis of nitro alcohols | redalyc.org |
The Henry reaction (or nitro-aldol reaction) involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. redalyc.org this compound, being a secondary nitroalkane, can be deprotonated at the C2 position to form a nitronate anion. This anion can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a β-nitro alcohol. This reaction provides a powerful tool for carbon-carbon bond formation, attaching a functionalized side chain to the C2 position of the bicyclic scaffold.
Stereochemical Implications of Nitro Group Transformations on the Bicyclic Scaffold
The stereochemistry of the bicyclo[2.2.1]heptane system is rigid and exerts significant control over the outcome of chemical reactions. Transformations involving the nitro group are no exception, and the stereochemical course of these reactions is a critical consideration.
The synthesis of nitrobicyclo[2.2.1]heptane derivatives often begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and a nitroalkene. acs.orgrsc.org This reaction typically produces a mixture of stereoisomers, primarily the endo and exo products. google.comrsc.org For example, the reaction between cyclopentadiene and (E)-3-methyl-1-nitrobut-1-ene yields a mixture of rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene and its rac-3-endo-isopropyl-2-exo-nitro diastereomer. google.comacs.org The separation of these diastereomers can be challenging and may require chromatography or derivatization. acs.org
Subsequent reactions, such as the catalytic hydrogenation of the nitro group, are typically stereoretentive with respect to the bicyclic core. The incoming reagent (hydrogen) is delivered to the nitro group without altering the existing stereocenters of the scaffold. This means that the stereochemistry established during the initial Diels-Alder cycloaddition is carried through to the final amine product. acs.org
Furthermore, epimerization at the carbon bearing the nitro group (C2) can be a relevant process. Treatment of 2-nitro-bicyclo[2.2.1]heptane derivatives with acid or base can lead to the formation of an equilibrium mixture of the endo-nitro and exo-nitro isomers via the corresponding nitronate anion intermediate. researchgate.net The high strain of the bicyclic system can also be exploited to drive retro-condensation reactions, leading to highly functionalized cyclopentene (B43876) scaffolds in a stereoselective manner. nih.gov The inherent chirality and conformational rigidity of the this compound scaffold make it a valuable tool in asymmetric synthesis, where the stereochemical outcome of transformations is of paramount importance. rsc.org
Advanced Spectroscopic and Structural Characterization for Stereochemical Research
High-Resolution NMR Spectroscopic Techniques for Stereoisomer Differentiation and Conformational Analysis (e.g., ¹H and ¹³C NMR Chemical Shift Trends, NOESY)
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of nitrobicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of stereoisomers and detailed conformational analysis.
¹H and ¹³C NMR Chemical Shift Trends: The rigid nature of the bicyclo[2.2.1]heptane skeleton results in distinct and predictable chemical shift patterns for its different stereoisomers, particularly the exo and endo diastereomers. In the Diels-Alder synthesis of these compounds, mixtures of isomers are often produced, and NMR is crucial for their assignment.
For ¹H NMR, the chemical shifts of the bridgehead protons and the proton on the carbon atom bearing the nitro group (C2-H) are highly diagnostic. The coupling constants between adjacent protons also provide valuable information about their dihedral angles and, consequently, their stereochemical relationship.
In ¹³C NMR spectra, significant differences in chemical shifts are observed between exo and endo isomers. For instance, in related fluorinated nitrobicyclo[2.2.1]heptene systems, the chemical shifts for the methylene (B1212753) bridge carbon (C7) and other carbons within the bicyclic system can differ by approximately 3 ppm between isomers. chemrxiv.org These consistent trends in chemical shifts are tabulated for various isomeric nitrobicyclo[2.2.1]heptanols and ketones, providing a reliable basis for structural assignment. rsc.orgpsu.edu
| Nucleus | Stereochemical Position | Observed Trend/Characteristic Signal | Reference |
|---|---|---|---|
| C2-H (proton on nitro-bearing carbon) | Exo vs. Endo | The chemical shift and coupling constants are distinct for each isomer due to different magnetic environments and dihedral angles with neighboring protons. | acs.org |
| Bridgehead Protons (H1, H4) | Exo vs. Endo | Show different coupling patterns with adjacent protons, particularly the C2 and C3 protons. | |
| C7 (Methylene Bridge) | Exo vs. Endo | The 13C chemical shift often differs significantly (e.g., ~3 ppm) between isomers, providing a clear diagnostic marker. | chemrxiv.org |
| Other Ring Carbons (C2, C4, C6) | Exo vs. Endo | Display considerable differences in 13C chemical shifts between isomers. | chemrxiv.org |
Nuclear Overhauser Effect Spectroscopy (NOESY): While chemical shifts and coupling constants provide strong evidence for stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) offers unambiguous confirmation. This 2D NMR technique detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected by bonds.
For nitrobicyclo[2.2.1]heptane derivatives, NOESY is used to definitively assign exo and endo configurations. For example, in an endo-nitro isomer, a NOE correlation is expected between the exo-proton at C6 and the protons at the bridgehead (H1) and the bridge (H7a). chemrxiv.org Conversely, for an exo-nitro isomer, where the C6 proton is in the endo position, these spatial correlations would be absent. chemrxiv.org This direct evidence of spatial relationships is crucial for the definitive stereochemical assignment of all synthesized isomers. chemrxiv.org
Mass Spectrometry for Molecular Structure Confirmation and Purity Assessment
Mass spectrometry (MS) is a vital analytical tool used to confirm the molecular weight and elemental composition of (2R)-2-Nitrobicyclo[2.2.1]heptane and to assess its purity.
High-Resolution Mass Spectrometry (HRMS) is particularly important. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the precise elemental formula of the molecule. This confirmation is essential to distinguish the target compound from other potential products or impurities with the same nominal mass. For instance, HRMS analysis of related bicyclic compounds has been used to confirm their calculated molecular formulas, such as C₁₈H₂₆NO₂ [M+H]⁺ and C₁₆H₂₃N₂O₄S [M+H]⁺. acs.org
Different ionization techniques can be employed. Electron Ionization (EI) often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule that can be useful for structural elucidation and library matching. Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are also used. acs.orgucl.ac.uk These methods typically produce a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight of the parent compound. acs.org
Chromatographic Techniques for Stereoisomer Separation and Purity Determination (e.g., GC, HPLC, SFC)
The synthesis of this compound and its derivatives often yields a mixture of stereoisomers that must be separated and purified. Chromatographic techniques are the primary methods used to achieve this separation and to determine the purity of the final product.
Gas Chromatography (GC): Gas chromatography is a standard method for assessing the final purity of volatile compounds like nitrobicyclo[2.2.1]heptane. Purity levels greater than 98% can be confirmed using this technique. GC can also be used to determine the ratio of isomers in a mixture, provided the isomers are separable on the column used. psu.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of stereoisomers. For nitrobicyclo[2.2.1]heptane derivatives, diastereomers (such as endo and exo isomers) can often be separated using normal-phase or reverse-phase column chromatography. chemrxiv.orgunimi.itgoogle.com The separation of enantiomers, however, requires a chiral stationary phase (CSP). The direct and indirect chiral HPLC methods are reliable and frequently used techniques for the enantioseparation of bicyclic amino acids and related compounds. researchgate.net
Supercritical Fluid Chromatography (SFC): For the challenging separation of enantiomers on a preparative scale, Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique. Chiral SFC, in particular, is highly effective. In the development of related bicyclic amine compounds, direct resolution of the racemic final product was attempted using a suite of chiral SFC columns. acs.orgacs.org While this was initially unsuccessful, a strategy involving the introduction of a UV-active protecting group (the 4-nitrobenzyl carbamate) enabled efficient separation and detection. acs.orgacs.org Using a ChiralPak AD or AS-H column with a mobile phase of CO₂ and an alcohol co-solvent, baseline separation of the enantiomers can be achieved on a multigram scale. acs.orggoogle.comacs.org
| Technique | Primary Application | Specific Use Case | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Purity Assessment | Confirming final product purity (>98%) and analyzing isomer ratios. | psu.edu |
| Column Chromatography / HPLC | Diastereomer Separation | Separating exo and endo isomers resulting from Diels-Alder synthesis. | chemrxiv.orgunimi.it |
| Chiral HPLC | Enantiomer Separation | Analytical and preparative separation of enantiomers using chiral stationary phases. | researchgate.net |
| Chiral Supercritical Fluid Chromatography (SFC) | Preparative Enantiomer Separation | Efficient, large-scale separation of enantiomers, often after derivatization with a UV-active group. | acs.orggoogle.comacs.org |
Theoretical and Computational Chemistry Applied to Nitrobicyclo 2.2.1 Heptane Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of reactions involving bicyclo[2.2.1]heptane systems. For instance, the Diels-Alder reaction, a common route to synthesize the bicyclo[2.2.1]heptane framework, has been extensively studied computationally. DFT studies allow for the characterization of transition states, providing crucial information about the energy barriers and the geometry of the reacting species at the point of highest energy along the reaction coordinate.
In the context of nitrobicyclo[2.2.1]heptane, theoretical calculations can model the cycloaddition of a nitro-substituted dienophile with a suitable diene. These models help in understanding how the electron-withdrawing nature of the nitro group influences the electronic structure of the transition state and, consequently, the reaction rate and regioselectivity.
Prediction of Stereoselectivity and Diastereomeric/Enantiomeric Ratios
Computational models are instrumental in predicting the stereochemical outcome of reactions leading to chiral molecules like (2R)-2-Nitrobicyclo[2.2.1]heptane. By calculating the energies of the different transition states leading to various stereoisomers, it is possible to predict the diastereomeric and enantiomeric ratios.
For the synthesis of nitrobicyclo[2.2.1]heptane derivatives, computational studies can evaluate the facial selectivity of the dienophile's approach to the diene. The calculations can determine whether the endo or exo product is favored, a key aspect of Diels-Alder chemistry. The presence of a chiral catalyst in the reaction can also be modeled to understand the origins of enantioselectivity, explaining why one enantiomer, such as the (2R) form, is produced in excess.
Conformational Energy Landscape Analysis of Chiral Bicyclo[2.2.1]heptane Derivatives
The rigid bicyclo[2.2.1]heptane framework might suggest a limited number of conformations. However, the substituents on this scaffold can lead to a complex conformational energy landscape. Computational methods are employed to explore the potential energy surface of molecules like this compound.
These analyses can identify the most stable conformations and the energy barriers between them. For the 2-nitrobicyclo[2.2.1]heptane system, the orientation of the nitro group relative to the bicyclic core is of particular interest. The table below presents a hypothetical conformational analysis, illustrating how computational chemistry can quantify the energetic differences between various conformers.
| Conformer | Dihedral Angle (C1-C2-N-O) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 |
| B | 180° | 1.5 |
| C | -60° | 0.8 |
This table is illustrative and provides a framework for understanding the type of data generated from conformational energy landscape analysis.
Computational Analysis of Intra- and Intermolecular Interactions within the Bicyclic Scaffold
The chemical and physical properties of this compound are influenced by a network of non-covalent interactions. Computational analysis can dissect and quantify these interactions.
Intramolecular Interactions: Within a single molecule of 2-nitrobicyclo[2.2.1]heptane, steric interactions between the nitro group and the hydrogen atoms of the bicyclic frame can influence its preferred conformation. Hydrogen bonding, although less common for a nitro group, can also be assessed, particularly if other functional groups are present in a derivative.
Intermolecular Interactions: In the solid state or in solution, molecules of nitrobicyclo[2.2.1]heptane interact with each other. Computational studies can model these intermolecular forces, such as dipole-dipole interactions arising from the polar nitro group, and van der Waals forces. Understanding these interactions is crucial for predicting crystal packing, solubility, and other macroscopic properties. The analysis of these interactions often involves techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots.
Advanced Applications of 2r 2 Nitrobicyclo 2.2.1 Heptane As Chiral Building Blocks in Organic Synthesis
Use in the Synthesis of Complex Polycyclic Natural Products and Designed Molecules
The bicyclo[2.2.1]heptane core, particularly in an enantiopure form derived from precursors like (2R)-2-nitrobicyclo[2.2.1]heptane, serves as a crucial structural motif for creating conformationally constrained molecules. A significant application lies in the synthesis of carbocyclic nucleoside analogues, which are designed molecules that mimic natural nucleosides but exhibit enhanced biological stability. uni-hamburg.de In these analogues, the furanose sugar ring is replaced by a carbocyclic system, such as the bicyclo[2.2.1]heptane skeleton, rendering them resistant to enzymatic cleavage by phosphorylases. uni-hamburg.denih.gov
The synthesis of these complex molecules often employs a convergent approach where the key bicyclic amine, obtained from the reduction of the corresponding nitro compound, is condensed with a pre-functionalized pyrimidine (B1678525) or purine (B94841) base. nih.gov For instance, an optically active bicyclo[2.2.1]heptane amine can be used to construct the five-membered ring of a 6-chloropurine (B14466) intermediate. This intermediate is then further reacted with ammonia (B1221849) or other amines to yield a variety of adenine-based carbocyclic nucleosides. nih.gov X-ray crystallography studies have confirmed the structure of these analogues, revealing how the rigid bicyclic frame dictates the spatial orientation of the nucleobase. nih.gov These designed molecules are of significant interest in medicinal chemistry, with many analogues being evaluated for anticancer and antiviral activities. nih.govresearchgate.net
Precursors for Enantiopure Amines, Alcohols, and Other Chiral Auxiliaries
The nitro group in this compound is a versatile functional handle that can be readily transformed into other key functional groups, most notably amines and alcohols. This transformation is fundamental to its utility as a chiral building block. The catalytic hydrogenation of the nitro group is a common and efficient method to produce the corresponding enantiopure aminobicyclo[2.2.1]heptane derivatives.
A prominent example is the synthesis of precursors for the drug candidate BRD4780. Although the synthesis often starts with a Diels-Alder reaction that produces a racemic mixture of nitrobicyclo[2.2.1]heptene derivatives, these can be separated and reduced to yield enantiomerically pure amines. For example, the catalytic hydrogenation of enantiopure 4-nitrobenzyl ((1S,2S,3S,4R)-3-isopropylbicyclo[2.2.1]heptan-2-yl)carbamate using palladium on carbon (Pd/C) efficiently yields the corresponding primary amine hydrochloride. This demonstrates a reliable pathway from the nitro-functionalized bicyclic core to valuable chiral amines.
Furthermore, the bicyclo[2.2.1]heptane framework containing a nitro group is instrumental in the asymmetric synthesis of novel γ-amino acids. nih.govbenthamdirect.comeurekaselect.com These conformationally constrained amino acids are designed to mimic peptide turns, a common structural motif in proteins. nih.govbenthamdirect.com The synthesis often involves an asymmetric Diels-Alder reaction followed by transformations that convert the nitro group into an amine, yielding products like 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid. nih.govbenthamdirect.comeurekaselect.com
The following table summarizes representative transformations of nitrobicyclo[2.2.1]heptane derivatives into chiral amines and alcohols, showcasing the versatility of this building block.
| Starting Material (Nitro Derivative) | Reagents | Product (Amine/Alcohol) | Application |
| rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene | 1. Separation of enantiomers 2. H₂, Pd/C | (1S,2S,3S,4R)-3-Isopropylbicyclo[2.2.1]heptan-2-amine hydrochloride | Precursor for BRD4780 |
| Enantiopure nitronorbornene cycloadduct | 1. H₂, Pd/C, Acetic Acid 2. Boc protection | N-Boc-protected trans-β-norbornane amino acid | Chiral amino acid synthesis |
| 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene | Hydroboration-oxidation | 6-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol | Precursor to chiral amino alcohols |
Potential Utility in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
While direct applications of this compound in ligand synthesis are not extensively documented, the enantiopure amines and amino alcohols derived from it are ideal candidates for the development of novel chiral ligands for asymmetric catalysis. The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane scaffold is a highly desirable feature in a chiral ligand, as it creates a predictable and effective chiral environment around a metal center.
Many successful chiral ligands are based on amino alcohol structures derived from natural products like camphor (B46023) or from amino acids. scirp.orgpsu.edu For example, camphor-based aminodiols have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org Similarly, chiral aminophosphines, which are powerful ligands for reactions like asymmetric hydrogenation and hydroformylation, are often synthesized from easily accessible enantiopure amines. nih.gov
The chiral amines and amino alcohols synthesized from this compound, as detailed in the previous section, possess the necessary structural features to act as effective ligands. The 2-aminobicyclo[2.2.1]heptane core can be readily derivatized to create a wide range of bidentate or tridentate ligands. For instance, the primary amine can be reacted with phosphine (B1218219) chlorides to produce aminophosphine (B1255530) ligands, or it can be used in reductive amination reactions to generate more complex amino alcohol or diamine structures. psu.edunih.gov The potential to synthesize a library of such ligands from a single, versatile chiral building block like this compound highlights its significant, albeit underexplored, utility in the field of asymmetric catalysis.
Exploration of Derivatives and Analogues of 2r 2 Nitrobicyclo 2.2.1 Heptane
Structure-Reactivity Relationships within Nitro-Substituted Bicyclo[2.2.1]heptanes
The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is a conformationally locked framework. This rigidity allows for the detailed study of substituent effects on reactivity, as conformational changes are minimized. The introduction of a nitro group (—NO₂) imparts significant electronic and steric influences on the molecule.
The strong electron-withdrawing nature of the nitro group deactivates the bicyclic system towards electrophilic attack and influences the acidity of adjacent protons. Conversely, it can activate the system for nucleophilic reactions. The transmission of these polar effects through the rigid carbon framework has been a subject of extensive study, often utilizing sensitive probes like ¹⁹F NMR chemical shifts. semanticscholar.orgacs.org Studies on related systems, such as 4-substituted bicyclo[2.2.1]hept-1-yl fluorides, have shown that ¹⁹F substituent chemical shifts (SCS) respond sensitively to electronegativity influences, providing a different perspective compared to reactivity probes that are often governed by electrostatic field effects. semanticscholar.orgacs.org
In the context of cycloaddition reactions to form the bicyclic system, the nature of the nitro-substituted reactant is crucial. For instance, in organocatalytic formal [4+2] cycloadditions to form bicyclo[2.2.1]heptane-1-carboxylates, it has been observed that more electron-deficient nitroolefins are better substrates, leading to higher yields and stereoselectivities. rsc.org This suggests that the electrophilicity of the nitroalkene, enhanced by electron-withdrawing groups, is a key driver of reactivity. rsc.org
Furthermore, the steric bulk of the nitro group and other substituents on the bicyclo[2.2.1]heptane ring plays a critical role in directing the stereochemical outcome of reactions, a concept further explored in section 9.3.
Synthesis and Characterization of Functionalized Nitrobicyclo[2.2.1]heptanols and Nitrobicyclo[2.2.1]heptanones
A key pathway to functionalized nitrobicyclo[2.2.1]heptane derivatives involves the Diels-Alder reaction, followed by subsequent functional group transformations.
Synthesis: The Diels-Alder reaction between 2-nitropropene (B1617139) and cyclopentadiene (B3395910) produces a mixture of 5-exo-methyl-5-endo-nitrobicyclo[2.2.1]heptene and its endo-methyl-exo-nitro epimer. rsc.org These epimers can be separated and serve as precursors to a range of functionalized derivatives.
Hydroboration-oxidation of these nitroheptene epimers yields isomeric nitrobicyclo[2.2.1]heptan-2-exo-ols. rsc.org For example, the 5-exo-methyl-5-endo-nitro epimer gives a separable mixture of 6-endo-nitro- and 5-endo-nitrobicyclo[2.2.1]heptan-2-exo-ols, with the 6-nitro isomer being the major product. rsc.org
The corresponding nitrobicyclo[2.2.1]heptan-2-ones can be synthesized by oxidizing the secondary alcohols. rsc.org A common method is oxidation with ruthenium tetraoxide. These ketones are valuable intermediates themselves, as their reduction can lead to the corresponding endo-alcohols. Reduction with reagents like sodium borohydride (B1222165) or K-selectride typically yields the thermodynamically more stable endo-alcohols. rsc.org This synthetic sequence allows for the preparation of eight isomeric nitrobicyclo[2.2.1]heptan-2-ols and four isomeric nitrobicyclo[2.2.1]heptan-2-ones. rsc.org
Characterization: The characterization and structural assignment of these isomers rely heavily on spectroscopic methods, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR). The rigid nature of the bicyclo[2.2.1]heptane system results in distinct and predictable chemical shifts and coupling constants that allow for the unambiguous determination of the endo and exo stereochemistry of substituents. rsc.org
Table 1: Selected ¹³C NMR Chemical Shift Data for Isomeric Nitrobicyclo[2.2.1]heptanols and heptanones
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | Nitro-bearing Carbon |
|---|---|---|---|---|---|---|---|---|
| 6-exo-Methyl-6-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol | 44.5 | 72.8 | 41.6 | 35.1 | 30.1 | 96.0 | 36.3 | 96.0 (C-6) |
| 5-exo-Methyl-5-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol | 46.1 | 74.9 | 42.1 | 46.4 | 95.8 | 23.9 | 34.6 | 95.8 (C-5) |
| 6-exo-Methyl-6-endo-nitrobicyclo[2.2.1]heptan-2-one | 49.3 | 216.9 | 49.7 | 35.5 | 30.1 | 95.3 | 36.6 | 95.3 (C-6) |
| 5-exo-Methyl-5-endo-nitrobicyclo[2.2.1]heptan-2-one | 51.5 | 218.4 | 50.3 | 46.4 | 95.2 | 23.4 | 35.0 | 95.2 (C-5) |
Data sourced from the Journal of the Chemical Society, Perkin Transactions 1. rsc.org
Impact of Substituent Effects on Stereoselectivity, Reactivity, and Conformation
The rigid bicyclo[2.2.1]heptane framework is an excellent platform for studying how substituents influence chemical reactions. acs.org The stereochemistry of products is often dictated by the exo/endo orientation of substituents, which affects steric hindrance and orbital interactions.
Stereoselectivity: A general principle in the chemistry of bicyclo[2.2.1]heptane systems is the preference for exo attack by reagents, as the endo face is sterically hindered by the opposing C-5/C-6 methylene (B1212753) bridge (or C-7 methylene bridge in norbornane itself). For example, in 7-azabicyclo[2.2.1]heptane systems, the core structure can direct incoming reagents to its exo face. uvic.ca The high strain of the bicyclic system can also be exploited to drive stereoselective retro-condensation reactions. nih.gov
In Diels-Alder reactions forming the bicyclic skeleton, both steric and electronic effects govern π-facial stereoselectivity. cdnsciencepub.comresearchgate.net For instance, the cycloaddition of various dienophiles to spiro(bicyclo[2.2.1]heptane-2,1'- nih.govbenthamdirect.comcyclopentadiene) showed that selectivity was primarily the result of steric interactions at the transition state. cdnsciencepub.com
Reactivity: Substituents dramatically affect the reactivity of the bicyclo[2.2.1]heptane system. Electron-withdrawing groups, such as the nitro group or a sulfone, can influence the acidity of neighboring protons and the stability of reaction intermediates. In the conversion of C-nitroso compounds to oximes within a bicyclo[2.2.1]heptane system, the rate of conversion is significantly influenced by the proximity of an electron-withdrawing group. nih.govdiva-portal.org An electronegative substituent located two bonds away from the acidic proton exerts a stronger accelerating effect on the reaction than one located three bonds away. nih.govdiva-portal.org
Conformation: While the bicyclo[2.2.1]heptane skeleton is considered rigid, substituents can induce minor conformational changes. More importantly, the orientation of the substituents themselves is a key factor. For example, computational studies and database surveys have shown that aryl sulfone substituents on the ring strongly prefer a geometry where the π orbitals of the aryl ring bisect the sulfone oxygen atoms. uvic.ca The interplay between substituents can lead to specific preferred conformations to minimize steric repulsion. uvic.ca The limitations of using simple conformational energies of substituents to predict equilibria have been noted, highlighting the complexity of these interactions. acs.org
Bicyclo[2.2.1]heptane Systems with Other Nitrogen-Containing Functional Groups (e.g., Amines, Oximes)
Besides the nitro group, other nitrogen-containing functional groups, such as amines and oximes, are commonly incorporated into the bicyclo[2.2.1]heptane framework, leading to compounds with diverse properties and applications.
Amines: Aminobicyclo[2.2.1]heptanes are a significant class of compounds, often explored as rigid amino acid analogues or as ligands in catalysis. thieme-connect.comnih.govnih.gov
Synthesis : Various synthetic routes have been developed. A facile approach for the stereoselective synthesis of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid involves a substrate-controlled α-carboxylation followed by a Curtius rearrangement. thieme-connect.com Another method involves the hydroxyhalogenation of bicyclo[2.2.1]heptene, followed by substitution of the halogen with an amino group. researchgate.net Reduction of nitriles or amides is also a common strategy. rsc.org For example, 7-aminobicyclo[2.2.1]heptane can be produced via the base-catalyzed ring-opening of an aziridine (B145994) derivative formed from the reaction of norbornene with an azide. researchgate.net
Characterization : Structural analysis using ¹H NMR spectroscopy is crucial for confirming the conformation, particularly for identifying intramolecular hydrogen bonding which can enforce specific structural motifs like γ-turns. benthamdirect.comnih.gov
Oximes: Bicyclo[2.2.1]heptane oximes are important synthetic intermediates, for example, in the synthesis of carbanucleosides. nih.govdiva-portal.org
Synthesis : Oximes are typically prepared from the corresponding ketones (bicyclo[2.2.1]heptanones) by reaction with hydroxylamine (B1172632) hydrochloride. prepchem.comresearchgate.net They can also be formed from the corresponding C-nitroso compounds, a conversion that can occur without an external base. nih.govdiva-portal.org Co-ozonolysis of an enol ether with a bicyclo[2.2.1]heptan-2-one methyl oxime has also been shown to produce the desired adducts in good yield. escholarship.org
Reactivity and Isomerization : The conversion of bicyclic C-nitroso compounds to their corresponding E/Z-oximes follows first-order reaction kinetics. nih.govdiva-portal.org The rate of this isomerization is sensitive to the electronic effects of distal substituents. nih.govdiva-portal.orgresearchgate.net
Table 2: Examples of Nitrogen-Containing Bicyclo[2.2.1]heptane Derivatives
| Functional Group | Example Compound | Synthetic Precursor(s) | Key Feature/Application | Reference(s) |
|---|---|---|---|---|
| Amine | 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Norbornene monoester | Rigid amino acid analogue | thieme-connect.com |
| Amine | 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | (Intermediate) | Conformationally constrained γ-turn mimic | benthamdirect.comnih.gov |
| Oxime | Bicyclo[2.2.1]heptane-7-oxime | C7-Nitrosobicycloheptane | Intermediate for carbanucleosides | nih.govdiva-portal.org |
| Oxime | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime (Camphorquinone monooxime) | 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione | Chiral building block | nih.gov |
Emerging Research Avenues and Future Perspectives for Chiral Nitrobicyclo 2.2.1 Heptane Chemistry
Development of Novel Enantioselective Synthetic Routes and Methodologies
The precise installation of a nitro group onto the chiral norbornane (B1196662) skeleton is a significant synthetic challenge. Overcoming this has led to the development of innovative enantioselective strategies.
A primary route to chiral nitrobicyclo[2.2.1]heptanes is the asymmetric Diels-Alder reaction . This powerful cycloaddition can be rendered enantioselective through the use of chiral catalysts. For instance, chiral Lewis acids composed of metals like aluminum, boron, copper, or titanium, coordinated with chiral ligands such as diols or oxazolines, have been shown to effectively promote the reaction between cyclopentadiene (B3395910) and nitroalkenes, yielding chiral norbornene derivatives with high stereoselectivity. magtech.com.cn Organocatalysis has also emerged as a metal-free alternative, providing access to bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild conditions. rsc.org
Another approach involves the use of chiral auxiliaries . These are chiral molecules temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction, after which they can be cleaved. This strategy has been successfully applied in the synthesis of various chiral bicyclic systems.
Furthermore, synthesis from chiral precursors offers a direct pathway. For example, asymmetric Diels-Alder reactions using chiral nitroalkenes derived from carbohydrates like D-mannose have been used to produce chiral 3-nitro-7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net This method leverages the inherent chirality of natural products to build complex chiral scaffolds.
More recent strategies focus on improving efficiency and sustainability. Methods are being developed that utilize readily available starting materials, employ non-toxic reagents, and proceed under mild conditions. One such efficient synthesis of C2-substituted chiral norbornene derivatives involves a sequence of Diels-Alder reaction, ester hydrolysis, hydrogenation, and elimination.
| Methodology | Key Features | Example Application | Reference |
| Asymmetric Diels-Alder | Use of chiral metal catalysts (Al, B, Cu, Ti) or organocatalysts to control stereoselectivity. | Synthesis of chiral norbornene esters, aldehydes, and ketones. | magtech.com.cnrsc.org |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct the reaction stereochemistry. | Asymmetric synthesis of various complex molecules. | |
| Chiral Precursors | Utilization of naturally chiral starting materials, such as sugars. | Synthesis of chiral 3-nitro-7-oxabicyclo[2.2.1]heptane derivatives from D-mannose. | researchgate.net |
| Efficient Multi-step Synthesis | Scalable routes using inexpensive materials and non-toxic reagents. | Preparation of high-purity C2-substituted chiral norbornene derivatives. |
Exploration of New Reactivity Modes and Chemical Transformations of the Nitro Group in Bridged Systems
The nitro group is a versatile functional group, capable of undergoing a wide array of chemical transformations. In the rigid bicyclo[2.2.1]heptane system, its reactivity can be both unique and synthetically valuable.
A fundamental transformation is the reduction of the nitro group to an amine. This is a key step in converting nitro-norbornanes into valuable building blocks, such as the corresponding amino-derivatives, which can be used in the synthesis of pharmaceuticals. For example, the reduction of a nitro-containing bicyclo[2.2.1]heptane derivative is a crucial step in the synthesis of CXCR2 selective antagonists with potential anti-cancer metastasis properties. nih.gov
The nitro group can also exhibit neighboring-group participation . Research has shown that endo-nitro isomers of nitrobicyclo[2.2.1]heptenes can participate in reactions with electrophiles, leading to the regio- and stereo-selective formation of functionalized products through the intermediacy of nitronate esters. rsc.org This intramolecular participation highlights the influence of the bicyclic structure on reactivity.
Furthermore, the nitro group can be transformed into other functionalities. It can be oxidized to form nitroso or nitrate (B79036) derivatives. Additionally, rearrangements of compounds like 1-bromo-N-nitrobicyclo[2.2.1]heptan-2-imines can lead to the formation of bridgehead-substituted norbornane carboxamides or bromonorbornene derivatives, demonstrating the utility of the nitro-imine group in complex molecular reorganizations. researchgate.net
| Transformation | Description | Significance | Reference |
| Reduction to Amine | Conversion of the -NO₂ group to an -NH₂ group, typically using catalytic hydrogenation (e.g., H₂, Pd/C). | Provides access to chiral amino-bicyclo[2.2.1]heptanes, key intermediates for pharmaceuticals. | nih.gov |
| Neighboring Group Participation | The nitro group assists in a reaction at a nearby carbon, influencing stereochemistry and regiochemistry. | Allows for stereoselective functionalization of the norbornane scaffold. | rsc.org |
| Oxidation | The nitro group can be oxidized to other nitrogen-containing functional groups. | Formation of nitroso or nitrate derivatives. | |
| Rearrangement Reactions | The nitro group or its derivatives can facilitate skeletal rearrangements. | Novel synthetic pathways to enantiopure bridgehead-substituted norbornane derivatives. | researchgate.net |
Advancements in Stereochemical Analysis and Chiral Separation Techniques for Complex Norbornane Stereoisomers
The rigid and often complex three-dimensional structure of norbornane derivatives necessitates sophisticated techniques for stereochemical analysis and separation of isomers. libretexts.orglibretexts.org
Spectroscopic methods are indispensable for determining the stereochemistry of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is particularly powerful. Detailed analysis of chemical shifts and coupling constants can provide crucial information about the relative orientation of substituents (e.g., exo vs. endo). rsc.org For unambiguous determination of the absolute configuration, X-ray crystallography is the gold standard, providing precise three-dimensional structural data of crystalline derivatives. researchgate.net
The separation of enantiomers and diastereomers of chiral norbornanes is a significant challenge. libretexts.orgChiral chromatography is a key technology in this area. nih.gov This includes preparative techniques like liquid chromatography (LC) and supercritical fluid chromatography (SFC), which are often the methods of choice for obtaining pure enantiomers on a scale from milligrams to kilograms. nih.gov These methods frequently employ chiral stationary phases (CSPs) , such as those based on polysaccharides (amylose, cellulose), which can selectively interact with one enantiomer over the other. nih.govnih.govmdpi.com
Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separation. In CE, a chiral selector is added to the running buffer, which forms transient diastereomeric complexes with the enantiomers, allowing them to be separated based on their different effective mobilities. wvu.edu
| Technique | Principle | Application to Norbornanes | Reference |
| NMR Spectroscopy | Analysis of nuclear spin properties in a magnetic field to elucidate molecular structure. | Determination of exo/endo stereochemistry and relative configuration of substituents. | rsc.org |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms. | Unambiguous assignment of absolute configuration for crystalline norbornane derivatives. | researchgate.net |
| Chiral Chromatography (LC, SFC) | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. | Preparative separation of norbornane enantiomers for further use. | nih.gov |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in the presence of a chiral selector. | Analytical and micro-preparative separation of chiral norbornane drugs and intermediates. | wvu.edu |
Design and Synthesis of Highly Functionalized Chiral Norbornane Scaffolds for Diverse Chemical Applications
The unique, rigid structure of the chiral norbornane scaffold makes it an attractive platform for the design and synthesis of highly functionalized molecules with diverse applications in medicinal chemistry, materials science, and catalysis. nih.gov
In medicinal chemistry , the norbornane framework is considered a "privileged" structure, meaning it can serve as a basis for ligands for various biological targets. nih.gov Its rigidity helps to pre-organize functional groups in a specific spatial arrangement, which can lead to high binding affinity and selectivity. Chiral norbornane derivatives have been investigated as potential anticancer agents, with structural modifications and functionalization playing a key role in their biological activity. nih.govnih.gov
In asymmetric catalysis , chiral norbornene derivatives are crucial as both co-catalysts and sources of chirality. For instance, in palladium/norbornene (Pd/NBE*) cooperative catalysis, chiral norbornenes are used to construct complex chiral polysubstituted arenes, which are challenging to synthesize by other means. The development of efficient syntheses for these chiral norbornene ligands is thus a key area of research. nih.gov
In materials science , chiral norbornene-type monomers are used to create novel chiral polymers via ring-opening metathesis polymerization (ROMP). These polymers, which can be derived from renewable sources like terpenes, exhibit interesting properties and have potential applications as materials for enantioselective membrane separation and as chiral stationary phases for chromatography. nih.govmdpi.com
The versatility of the norbornane scaffold allows for the introduction of a wide range of functional groups, enabling the creation of molecules with tailored properties for specific applications, from drug delivery systems to advanced materials. mdpi.comnih.gov
| Application Area | Role of Chiral Norbornane Scaffold | Examples | Reference |
| Medicinal Chemistry | Serves as a rigid 3D framework to present functional groups for biological interactions. | Anticancer agents, CXCR2 antagonists. | nih.govnih.gov |
| Asymmetric Catalysis | Acts as a chiral ligand or co-catalyst to control the stereochemical outcome of reactions. | Ligands for Pd/NBE* cooperative catalysis to synthesize chiral arenes. | nih.gov |
| Materials Science | Building block for chiral polymers with specific properties. | Polynorbornenes for enantioselective membranes and chiral stationary phases. | nih.govmdpi.com |
| Synthetic Building Block | A versatile starting point for the synthesis of complex molecules. | Used in the construction of natural products and other intricate chemical structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
